molecular formula C7H7ClN4O B566977 5-(Chloromethyl)-2-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-ol CAS No. 1211499-84-1

5-(Chloromethyl)-2-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-ol

Cat. No. B566977
CAS RN: 1211499-84-1
M. Wt: 198.61
InChI Key: XCZDLJSDOMTSQJ-UHFFFAOYSA-N
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Description

The compound “5-(Chloromethyl)-2-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-ol” belongs to the class of [1,2,4]triazolo[1,5-a]pyrimidines (TPs), which are non-naturally occurring small molecules . These compounds have been found to have significant biological activities, including antibacterial, antifungal, antiviral, antiparasitic, and anticancer properties . They have also been used as corrosion inhibitors for copper in chloride environments .


Synthesis Analysis

The synthesis of several heterocyclic compounds of the [1,2,4]triazolo[1,5-a]pyrimidine-7-one class, including “this compound”, has been described in the literature . The structure of these compounds was confirmed using NMR spectroscopy and HPLC-MS spectrometry .


Molecular Structure Analysis

The molecular structure of “this compound” can be found in various databases . The compound has a molecular formula of C6H5ClN4O and a molecular weight of 150.1380 .


Chemical Reactions Analysis

The chemical reactions involving “this compound” have been studied. For instance, the optimization of the method of synthesizing 5-methyl-1,2,4-triazolo[1,5-a]pyrimidine-7(4H)-one by cyclocondensation of 5-amino-3-H-1,2,4-triazole (aminotriazole) with acetoacetic ester has been investigated .

Scientific Research Applications

Synthesis and Chemical Transformations

The synthesis of [1,2,4]triazolo[1,5-a]pyrimidines, including derivatives similar to "5-(Chloromethyl)-2-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-ol," involves multi-component reactions and cyclocondensation processes. These synthetic pathways allow for the introduction of diverse functional groups, offering a wide range of chemical diversity. For example, compounds have been synthesized via three-component reactions of 1H-1,2,4-triazol-3-amine with aromatic aldehydes and ketones, under specific catalytic conditions, leading to the formation of tetrahydro[1,2,4]triazolo[1,5-a]pyrimidin-7-ols with potential antimicrobial and antifungal activities (Komykhov et al., 2017).

Biological Activities and Applications

The derivatives of [1,2,4]triazolo[1,5-a]pyrimidines exhibit a range of biological activities, which makes them potential candidates for pharmaceutical applications. For instance, the synthesis of specific [1,2,4]triazolo[1,5-a]pyrimidine derivatives has led to the identification of compounds with promising abilities to inhibit influenza virus RNA polymerase, indicating their potential as antiviral agents (Massari et al., 2017). Additionally, novel platinum(IV) complexes containing [1,2,4]triazolo[1,5-a]pyrimidine ligands have been explored for their antiproliferative activity against various cancer cell lines, suggesting their applicability in cancer therapy (Łakomska et al., 2008).

Antiparasitic and Antimalarial Effects

Some [1,2,4]triazolo[1,5-a]pyrimidine derivatives have been evaluated for their antiparasitic activity, particularly against Trypanosoma cruzi, which is responsible for Chagas disease. The in vitro and in vivo assessments of these compounds have shown very promising results, surpassing the activity of conventional drugs like benznidazole (Caballero et al., 2011). Moreover, certain derivatives have demonstrated antimalarial effects against P. berghei in mice, indicating their potential in malaria treatment (Werbel et al., 1973).

Future Directions

The [1,2,4]triazolo[1,5-a]pyrimidines (TPs) class of compounds, including “5-(Chloromethyl)-2-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-ol”, has aroused the interest of researchers due to their significant biological activities . Future research may focus on further exploring their potential applications in medicinal chemistry and agriculture, as well as optimizing their synthesis methods .

properties

IUPAC Name

5-(chloromethyl)-2-methyl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClN4O/c1-4-9-7-10-5(3-8)2-6(13)12(7)11-4/h2H,3H2,1H3,(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCZDLJSDOMTSQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=NC(=CC(=O)N2N1)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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